6-Chloro-3-(3-chlorophenyl)-2-methylquinazoline-4(3H)-thione
Description
Properties
CAS No. |
823195-63-7 |
|---|---|
Molecular Formula |
C15H10Cl2N2S |
Molecular Weight |
321.2 g/mol |
IUPAC Name |
6-chloro-3-(3-chlorophenyl)-2-methylquinazoline-4-thione |
InChI |
InChI=1S/C15H10Cl2N2S/c1-9-18-14-6-5-11(17)8-13(14)15(20)19(9)12-4-2-3-10(16)7-12/h2-8H,1H3 |
InChI Key |
VLGDBAWIODBXDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)Cl)C(=S)N1C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(3-chlorophenyl)-2-methylquinazoline-4(3H)-thione typically involves the reaction of 3-chloroaniline with 2-methyl-4-chloroquinazoline-3-thione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(3-chlorophenyl)-2-methylquinazoline-4(3H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Research indicates that 6-Chloro-3-(3-chlorophenyl)-2-methylquinazoline-4(3H)-thione exhibits significant anticancer activity. It has been studied for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. The compound's interactions with specific biological targets, such as enzymes and receptors involved in cell proliferation and apoptosis, suggest a mechanism of action that could be leveraged for therapeutic purposes.
Case Studies
- A study demonstrated that the compound inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis through the modulation of key signaling pathways .
- Another investigation highlighted its efficacy against leukemia cells, where it was shown to disrupt mitochondrial function leading to cell death .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. It has been tested against various bacterial strains, demonstrating effective inhibition of growth. This property is particularly relevant in the context of increasing antibiotic resistance.
Case Studies
- In vitro studies have shown that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria .
- Its mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for further development as an antimicrobial agent .
Synthetic Applications
The unique structure of this compound allows it to serve as a building block in synthetic organic chemistry. Its ability to undergo various chemical reactions can lead to the formation of more complex heterocyclic compounds.
Synthetic Pathways
The synthesis typically involves several key steps:
- Formation of the Quinazoline Core : Utilizing known reactions to construct the quinazoline backbone.
- Substitution Reactions : Introducing chloro and thione groups through electrophilic aromatic substitution.
- Optimization Techniques : In industrial settings, automated reactors may be employed to enhance yield and purity through controlled reaction conditions .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 6-Chloro-3-(4-chlorophenyl)-2-methylquinazoline-4(3H)-thione | Similar quinazoline structure | Different substitution pattern |
| 6-(4-Chlorostyryl)-2H-[1,2,4]triazino[4,3-c]quinazolin-3(4H)-one | Contains triazine moiety | Different heterocyclic framework |
| N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide | Thiadiazine derivative | Sulfonamide group adds distinct properties |
The presence of both chloro and thione groups in this compound enhances its reactivity compared to other derivatives. This unique configuration allows for specific interactions with biological targets that may not be achievable with other compounds.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(3-chlorophenyl)-2-methylquinazoline-4(3H)-thione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other proteins involved in cell signaling pathways, thereby exerting its anticancer or antimicrobial effects.
Comparison with Similar Compounds
Structural Analogs: Quinazoline-4-thiones
The biological and chemical properties of 6-chloro-3-(3-chlorophenyl)-2-methylquinazoline-4(3H)-thione can be contextualized by comparing it with structurally related quinazoline-thiones:
Key Findings :
- Antimycobacterial Activity : Chloro substitution at position 6 is critical for activity. The 4-isopropylphenyl analog showed higher potency than isoniazid, suggesting bulky substituents at position 3 enhance target binding .
- Photosynthesis Inhibition : Dimethyl groups at position 2 (e.g., 2,2-dimethyl analogs) significantly improve inhibition of chloroplast oxygen evolution, likely due to increased lipophilicity and membrane penetration .
- Toxicity : The 4-isopropylphenyl analog was uniquely toxic in brine shrimp assays, indicating substituent-dependent cytotoxicity .
Functional Analogs: Chlorinated Heterocycles with Thione Moieties
Other chloro-substituted heterocycles with thione groups exhibit overlapping biological roles, though their core structures differ:
Key Findings :
- Thione vs. Ketone: The thione group in quinazoline-4(3H)-thiones enhances binding interactions compared to quinazolinones (e.g., 2-methylquinazoline-4(3H)-one), as seen in docking studies .
Substituent Effects on Activity
Biological Activity
6-Chloro-3-(3-chlorophenyl)-2-methylquinazoline-4(3H)-thione is a heterocyclic compound belonging to the quinazoline family. Its unique structure, characterized by chloro and thione functional groups, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C15H10Cl2N2S
- Molecular Weight : 321.2 g/mol
The compound's structure allows for significant interactions with biological targets, influencing various cellular processes such as proliferation and apoptosis.
Anticancer Activity
Mechanism of Action
Research indicates that this compound exhibits potent anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The compound has been shown to interact with multiple tyrosine kinases, which are critical in cancer cell signaling pathways.
Case Studies
- Inhibition of Tumor Growth : In vitro studies demonstrated that this compound effectively inhibited the growth of several cancer cell lines, including breast adenocarcinoma (MCF-7) and others. Molecular docking studies revealed its binding affinity to key enzymes such as CDK2 and EGFR, suggesting its potential as a targeted therapy .
- Apoptosis Induction : The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death.
Antimicrobial Activity
Broad-Spectrum Efficacy
this compound has also been evaluated for its antimicrobial properties. It demonstrated significant activity against various bacterial strains, including Mycobacterium species.
Research Findings
- Antimycobacterial Activity : In a study comparing several quinazoline derivatives, this compound exhibited superior activity against Mycobacterium avium and M. kansasii compared to standard treatments like isoniazid .
- Photosynthesis Inhibition : The compound's ability to inhibit photosynthetic electron transport in autotrophic organisms was also noted, indicating potential applications in agricultural settings .
Summary of Biological Activities
Q & A
Q. What are the optimized synthetic routes for 6-chloro-3-(3-chlorophenyl)-2-methylquinazoline-4(3H)-thione, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves cyclization of intermediates under controlled conditions. For example:
- Step 1: React 3-chlorophenylmethyl chloride with thiourea to form a thiourea intermediate.
- Step 2: Cyclize the intermediate under acidic conditions (e.g., HCl or H₂SO₄) to form the quinazoline-thione backbone .
- Key Parameters: Temperature (80–120°C), solvent polarity (e.g., 1,2-dichloroethane), and catalyst choice (e.g., Lewis acids) significantly affect reaction efficiency. Lower yields (<50%) are common in small-scale syntheses, while industrial-scale processes using continuous flow reactors improve yields (>70%) .
Q. Which spectroscopic and crystallographic methods are most reliable for confirming the compound’s structure?
Methodological Answer:
- X-ray Crystallography: Single-crystal analysis (e.g., CCDC data) resolves bond lengths (C–S: 1.68–1.72 Å) and dihedral angles (e.g., 85.2° between quinazoline and 3-chlorophenyl groups), confirming stereochemistry .
- NMR: NMR signals at δ 2.40–2.60 ppm (CH₃), δ 7.53–8.57 ppm (aromatic protons), and δ 11.40 ppm (NH) validate substituent positions .
- IR: Peaks at 1755 cm⁻¹ (C=O) and 3282 cm⁻¹ (NH) indicate functional groups .
Q. How can researchers mitigate impurities during purification?
Methodological Answer:
- Recrystallization: Use dichloromethane/diethyl ether (1:3 v/v) to remove unreacted starting materials .
- Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) eluent isolates the target compound from byproducts like sulfoxides .
Advanced Research Questions
Q. What computational strategies are effective for predicting the compound’s reactivity and binding affinity in biological systems?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the thione sulfur (LUMO: −1.8 eV) is a reactive site for nucleophilic attacks .
- Molecular Docking: Use AutoDock Vina to model interactions with fungal CYP51 (binding energy: −8.2 kcal/mol), correlating with experimental antifungal IC₅₀ values (~12 µM) .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. no activity)?
Methodological Answer:
- Assay Standardization: Use CLSI guidelines for MIC testing to ensure consistency in microbial strains (e.g., Candida albicans ATCC 90028) and growth media .
- Structural Validation: Confirm compound purity via HPLC (>98%) before testing to exclude false negatives from degraded samples .
- Comparative Studies: Benchmark against analogs (e.g., 6-chloro-3-(4-methylphenyl) derivatives) to isolate substituent-specific effects .
Q. What are the best practices for evaluating the compound’s photostability and oxidative degradation pathways?
Methodological Answer:
- Forced Degradation Studies: Expose to UV light (254 nm, 48 hrs) and analyze degradation products via LC-MS. Major products include sulfoxide (m/z 307.1) and quinazolinone (m/z 289.0) .
- Kinetic Modeling: Use Arrhenius plots to predict shelf-life (t₉₀: ~6 months at 25°C) under varying humidity (30–70% RH) .
Safety and Handling
Q. What safety protocols are critical when handling this compound in catalytic or biological assays?
Methodological Answer:
- PPE Requirements: Wear nitrile gloves, UV-protective goggles, and lab coats to prevent dermal/ocular exposure (LD₅₀ > 2000 mg/kg in rats) .
- Ventilation: Use fume hoods (airflow > 0.5 m/s) to avoid inhalation of aerosols generated during sonication .
- Waste Disposal: Neutralize with 10% NaOH before incineration to prevent environmental release of chlorinated byproducts .
Structure-Activity Relationships (SAR)
Q. How does the 3-chlorophenyl substituent influence the compound’s bioactivity compared to other aryl groups?
Methodological Answer:
- Electron-Withdrawing Effects: The 3-chloro group increases electrophilicity (Hammett σ⁺: 0.37), enhancing antifungal activity against Aspergillus fumigatus (MIC: 8 µg/mL vs. 32 µg/mL for 3-methylphenyl analogs) .
- Steric Effects: Bulkier substituents (e.g., 3-isopropylphenyl) reduce membrane permeability (logP increase from 2.1 to 3.4), lowering efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
